
TAT-HA2 Fusion Peptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The TAT-HA2 Fusion Peptide is a peptide-based delivery agent that combines the pH-sensitive HA2 fusion peptide from Influenza and the cell-penetrating peptide TAT from HIV . This compound facilitates the cellular uptake of macromolecules through the TAT component and triggers their release into cells by exploiting the acidifying endosomal lumen to induce membrane leakage via the HA2 component .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TAT-HA2 Fusion Peptide involves the combination of two peptide sequences: the HA2 peptide from Influenza and the TAT peptide from HIV. The peptides are synthesized separately using solid-phase peptide synthesis (SPPS) and then conjugated together . The reaction conditions typically involve the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in an organic solvent like DMF (dimethylformamide) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for SPPS, followed by purification using high-performance liquid chromatography (HPLC) and lyophilization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
TAT-HA2 Fusion Peptide primarily undergoes reactions related to its functional groups. These include:
Oxidation: The peptide can undergo oxidation at methionine residues.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU and DIPEA.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted peptides with modified properties .
Scientific Research Applications
TAT-HA2 Fusion Peptide has a wide range of scientific research applications:
Chemistry: Used as a delivery agent for macromolecules in chemical reactions.
Biology: Facilitates the delivery of genetic material, proteins, and other macromolecules into cells.
Medicine: Employed in gene therapy, drug delivery, and vaccine development.
Industry: Utilized in the production of therapeutic proteins and peptides
Mechanism of Action
The TAT-HA2 Fusion Peptide exerts its effects through a combination of cell-penetrating and endosomal escape mechanisms. The TAT component binds to the cell surface and penetrates the membrane via lipid raft-dependent macropinocytosis. The HA2 component, being pH-sensitive, destabilizes the endosomal membrane, allowing the release of the peptide and its cargo into the cytosol .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
The TAT-HA2 Fusion Peptide is unique due to its dual functionality of cell penetration and endosomal escape, making it highly efficient for delivering macromolecules into cells with minimal toxicity .
Properties
Molecular Formula |
C149H243N53O39S |
|---|---|
Molecular Weight |
3432.9 g/mol |
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C149H243N53O39S/c1-12-78(6)118(141(239)182-81(9)121(219)175-73-112(209)184-102(65-84-35-19-16-20-36-84)138(236)197-100(63-77(4)5)126(224)180-76-117(217)218)200-122(220)82(10)181-109(206)72-178-127(225)101(64-83-33-17-15-18-34-83)199-143(241)120(80(8)14-3)201-137(235)98(49-52-115(213)214)195-139(237)104(67-107(154)204)185-113(210)75-179-128(226)103(66-85-69-173-88-39-22-21-37-86(85)88)198-135(233)96(48-51-114(211)212)183-111(208)74-177-125(223)99(53-62-242-11)196-142(240)119(79(7)13-2)202-140(238)105(68-116(215)216)186-110(207)71-174-108(205)70-176-124(222)89(42-28-57-168-145(157)158)188-129(227)90(40-23-25-54-150)189-130(228)91(41-24-26-55-151)190-132(230)93(44-30-59-170-147(161)162)192-133(231)94(45-31-60-171-148(163)164)193-136(234)97(47-50-106(153)203)194-134(232)95(46-32-61-172-149(165)166)191-131(229)92(43-29-58-169-146(159)160)187-123(221)87(152)38-27-56-167-144(155)156/h15-22,33-37,39,69,77-82,87,89-105,118-120,173H,12-14,23-32,38,40-68,70-76,150-152H2,1-11H3,(H2,153,203)(H2,154,204)(H,174,205)(H,175,219)(H,176,222)(H,177,223)(H,178,225)(H,179,226)(H,180,224)(H,181,206)(H,182,239)(H,183,208)(H,184,209)(H,185,210)(H,186,207)(H,187,221)(H,188,227)(H,189,228)(H,190,230)(H,191,229)(H,192,231)(H,193,234)(H,194,232)(H,195,237)(H,196,240)(H,197,236)(H,198,233)(H,199,241)(H,200,220)(H,201,235)(H,202,238)(H,211,212)(H,213,214)(H,215,216)(H,217,218)(H4,155,156,167)(H4,157,158,168)(H4,159,160,169)(H4,161,162,170)(H4,163,164,171)(H4,165,166,172)/t78-,79-,80-,81-,82-,87-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,118-,119-,120-/m0/s1 |
InChI Key |
HKDRFTFEDPBOGG-XUHOUDFZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCSC)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13913005.png)
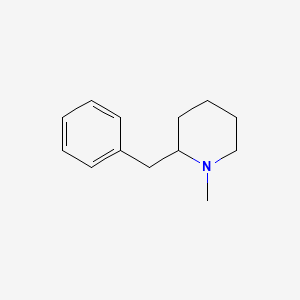
![(6S)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B13913014.png)
![Methyl 2-amino-6-methoxybenzo[d]thiazole-4-carboxylate](/img/structure/B13913029.png)

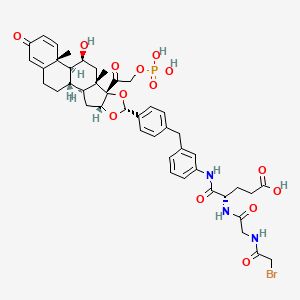
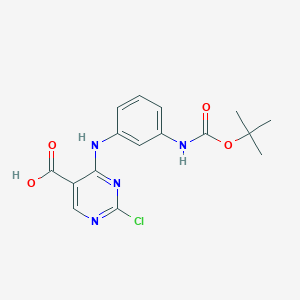
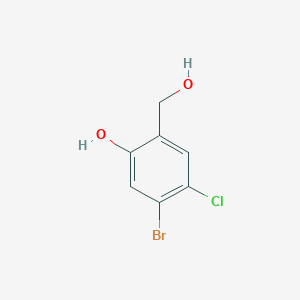
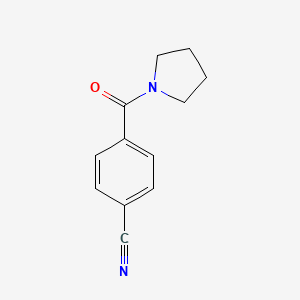
![4-amino-1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B13913069.png)
![3-(4-Bromophenyl)-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B13913074.png)
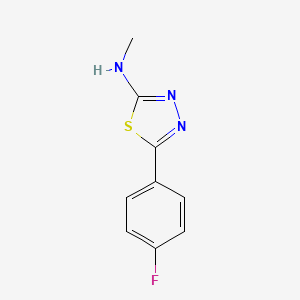
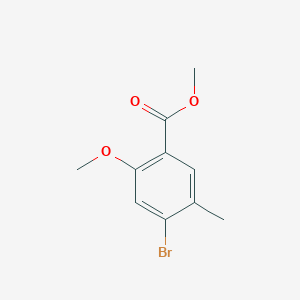
![[2-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B13913096.png)
